Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate
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Overview
Description
Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate: is a chemical compound with the molecular formula C14H22N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Three-Component Coupling: Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine:
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the cyclooxygenase-2 enzyme, reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- Tert-butyl N-(2-aminophenyl)carbamate
- Tert-butyl N-(3-bromopropyl)carbamate
- Tert-butyl N-(2-oxoethyl)carbamate
Uniqueness:
- Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-7-10(9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNWWJSJZUIZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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